BenchChemオンラインストアへようこそ!

D-Tagatose (Standard)

Glycemic control Diabetes management Nutritional science

Procure D-Tagatose for formulations requiring precise glycemic control and sucrose-like functionality. With 92% sucrose sweetness, GI 3 (vs. sucrose 68), and dose-dependent postprandial glucose attenuation, it outperforms allulose/polyols in glycemic management. Its 20 g GI tolerance threshold and Maillard browning enable effective sugar replacement in baked goods and confections without digestive side effects. Select for evidence-based reduced-calorie (1.5 kcal/g) and blood glucose management applications.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 87-81-0
Cat. No. B124159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tagatose (Standard)
CAS87-81-0
SynonymsD-tagatose
tagatose
tagatose, (alpha-D)-isomer
tagatose, (beta-D)-isomer
tagatose, (D)-isomer
tagatose, (DL)-isome
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1
InChIKeyBJHIKXHVCXFQLS-PQLUHFTBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Tagatose (CAS 87-81-0): Rare Sugar Sweetener with Quantifiable Glycemic and Prebiotic Advantages for Procurement Decisions


D-Tagatose (CAS 87-81-0), a naturally occurring ketohexose monosaccharide, functions as a low-calorie functional sweetener and bulking agent . It is a C-4 epimer of D-fructose, differing only in the spatial arrangement of the hydroxyl group on its fourth carbon atom, which fundamentally alters its metabolic fate . Tagatose is not a high-intensity sweetener; it provides a sugar-like taste and texture profile with approximately 90% of the sweetness of sucrose but only 1.5 kcal/g, compared to 4 kcal/g for sucrose [1].

Why Simple Substitution with Fructose, Sucrose, or Allulose Fails: Differentiated Metabolism and Functionality of D-Tagatose (CAS 87-81-0)


Despite its structural similarity to fructose, tagatose cannot be considered a generic substitute due to its distinct metabolic and functional profile. While a small fraction of absorbed tagatose follows a hepatic pathway similar to fructose, its overall systemic impact is vastly different because only 15-20% is absorbed in the small intestine [1]. The majority is fermented in the colon, leading to a minimal glycemic response (GI of 3) compared to fructose (GI of 24) and sucrose (GI of 68) [2]. Furthermore, in food applications, tagatose produces doughs and biscuits with quantifiably different textural and browning properties compared to allulose or sucrose, directly impacting formulation outcomes [3]. This unique combination of incomplete absorption, low glycemic impact, and specific food matrix interactions prevents simple interchangeability with its closest analogs.

Quantitative Differential Evidence for D-Tagatose (CAS 87-81-0) Versus Key Comparators


Glycemic Index (GI) of D-Tagatose vs. Sucrose and Fructose

D-Tagatose demonstrates a glycemic index (GI) of 3, which is markedly lower than that of its closest structural analog, D-fructose (GI 24), and the common sweetener baseline, sucrose (GI 68) [1]. This low GI classification places tagatose in a distinct category for postprandial glucose management.

Glycemic control Diabetes management Nutritional science

Postprandial Glycemia and HbA1c Reduction: D-Tagatose vs. Allulose

A 2026 meta-analysis of controlled human intervention trials (20 trials, 1,033 participants) reveals that while both tagatose and allulose attenuate postprandial glucose, only tagatose demonstrates a significant reduction in HbA1c (a marker of long-term glycemic control) [1]. Tagatose intake was associated with a mean reduction in HbA1c of -0.25% (95% CI -0.44 to -0.06) with moderate certainty of evidence, an effect not observed with allulose supplementation.

Glycemic control Clinical nutrition Metabolic health

Synbiotic and Prebiotic Efficacy: Selective Growth Promotion of Probiotic Strains

D-Tagatose acts as a selective synbiotic substrate, quantitatively enhancing the growth of specific beneficial probiotic strains. An in vitro study demonstrated that tagatose enhanced the growth of Lactobacillus casei 01 and Lactobacillus rhamnosus strain GG compared to other prebiotics [1]. Critically, tagatose was not readily utilized by potentially harmful gut bacteria like Clostridium spp., which did utilize fructooligosaccharide (FOS), a common prebiotic [1].

Prebiotics Gut microbiome Synbiotics

Baked Goods Functionality: Dough Hardness and Biscuit Texture Compared to Sucrose

In a direct comparison within a biscuit formulation, complete substitution of sucrose with D-tagatose produced a dough that was approximately 54% harder, resulting in biscuits that were softer (14.3 N vs. 16.9 N for sucrose) and had a lower spread (7 mm diameter vs. 8.7 mm for sucrose) [1]. Tagatose also led to significantly higher moisture retention in the final biscuit (8.4% vs. 2.7% for sucrose) [1].

Food science Baking technology Sugar reduction

Synbiotic Efficacy on Hyperlipidemia: Synergistic Reduction in Serum Lipids

In a 12-week murine model of hyperlipidemia induced by a high-fat diet, a synbiotic combination of D-tagatose with Lacticaseibacillus casei ATCC 393 led to significant improvements in serum lipid profiles compared to a positive control (PC) group not receiving the synbiotic [1]. The synbiotic group showed a 20.2% reduction in total cholesterol and a 42.5% reduction in triglycerides [1].

Hyperlipidemia Gut microbiota Synbiotic therapy

Sweetness Growth Rate Consistency vs. Alternative Sweeteners

The sweetness intensity of D-tagatose increases at a rate nearly identical to that of sucrose (slope of 1.41 for tagatose vs. 1.40 for sucrose), meaning its relative sweetness remains constant across a range of concentrations [1]. This is in contrast to high-potency sweeteners like rebaudioside A, which exhibit much flatter sweetness functions (slopes <1), making their perceived sweetness highly concentration-dependent and often leading to flavor imbalance in formulated products [1].

Sensory science Food formulation Sweetener technology

Validated Research and Industrial Applications of D-Tagatose (CAS 87-81-0)


Diabetic-Friendly and Low-Glycemic Food and Beverage Formulation

Based on its glycemic index of 3 (versus 68 for sucrose and 24 for fructose) [1] and its demonstrated ability to reduce postprandial glucose and HbA1c in clinical trials [2], D-tagatose is a scientifically valid choice for developing products targeting blood sugar management. This includes ready-to-eat cereals, diet soft drinks, health bars, and other low-glycemic packaged goods.

Synbiotic and Functional Food Development Targeting Gut Health

Given its selective prebiotic activity, specifically its ability to enhance the growth of L. rhamnosus GG and L. casei 01 while not being utilized by Clostridium spp. [3], D-tagatose is an ideal candidate for synbiotic formulations. Its proven synergistic effect with L. casei in reducing serum lipids in a hyperlipidemia model [4] further supports its use in functional foods and supplements aimed at improving metabolic and gut health.

Sugar-Reduced Baked Goods and Confections Requiring Bulk Sweetness

The quantifiable textural properties of tagatose in baked goods—producing a softer, moister biscuit with a harder dough [5]—provide specific guidance for industrial bakers. Its 90% relative sweetness to sucrose and similar sweetness growth rate [6] make it suitable for partial or complete sugar replacement in cookies, cakes, and confections, though formulation adjustments are required to account for its unique effects on browning and moisture retention.

Research on Dietary Interventions for Metabolic Disorders

For clinical research, D-tagatose serves as a valuable tool in controlled human intervention trials investigating glycemic control, as evidenced by its inclusion in a 2026 meta-analysis of 20 trials [2]. Its unique metabolic profile—limited absorption (15-20%) and colonic fermentation [7]—makes it a distinct intervention for studying the gut-liver axis, energy balance, and the long-term effects of reduced postprandial glycemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Tagatose (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.